molecular formula C13H13N3O3S B1359575 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-66-1

3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1359575
CAS No.: 1142202-66-1
M. Wt: 291.33 g/mol
InChI Key: ORZFPHZLSHKBAT-UHFFFAOYSA-N
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Description

Overview of 1,3,4-Thiadiazole Chemistry and Applications

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom arranged in a pseudo-aromatic configuration. Its dipole moment of 3.25 D and electron-deficient carbon atoms at the 2- and 5-positions make it highly reactive toward nucleophilic substitutions. The moiety exhibits tautomeric behavior in derivatives with hydroxyl, mercapto, or amino groups, enabling diverse chemical modifications.

Table 1.1.1: Key Physicochemical Properties of 1,3,4-Thiadiazole

Property Value/Description
Aromaticity Pseudo-aromatic
Dipole moment 3.25 D
Melting point 42°C
Reactivity Nucleophilic at C2/C5 positions
Tautomerism Observed in hydroxyl/amino derivatives

Pharmaceutical applications are extensive, with derivatives demonstrating anticonvulsant, antimicrobial, and anticancer activities. Marketed drugs like acetazolamide (carbonic anhydrase inhibitor) and methazolamide (antiglaucoma agent) highlight its therapeutic versatility.

Historical Development of Thiadiazole-based Research

The 1,3,4-thiadiazole scaffold was first synthesized by Emil Fischer in 1882, but its structural elucidation was completed by Freund and Kuh in 1890. Early 20th-century research focused on hydrazine derivatives, leading to phenylhydrazones for sugar identification. The 1950s marked a shift toward medicinal applications, with Goerdler et al. clarifying mesoionic properties.

Key milestones include:

  • 1956 : Discovery of mesoionic behavior enabling biomolecular interactions.
  • 1970s : Development of anticonvulsant thiadiazoles via GABAergic modulation.
  • 2000s : Integration into kinase inhibitors and antimicrobial agents.

Significance of 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid in Chemical Research

This compound combines a 1,3,4-thiadiazole core with a 4-methylphenylcarbamoyl group and a propanoic acid side chain. Its structure enhances solubility and target binding through:

  • Hydrophilic propanoic acid : Improves aqueous solubility (logP = 2.19).
  • 4-Methylphenyl group : Augments lipophilicity for membrane penetration.
  • Carbamoyl linker : Facilitates hydrogen bonding with biological targets.

Table 1.3.1: Structural Features and Implications

Feature Role
1,3,4-Thiadiazole core Electron-deficient scaffold for nucleophilic interactions
Propanoic acid chain Enhances solubility and metabolic stability
4-Methylphenylcarbamoyl Promotes hydrophobic interactions

Synthetic routes often employ microwave-assisted cyclocondensation for higher yields. Computational studies suggest affinity for voltage-gated ion channels and carbonic anhydrases.

Evolution of 1,3,4-Thiadiazole Derivatives in Scientific Literature

Research has progressed from simple analogs to multifunctional hybrids:

Early Derivatives (Pre-2000)

  • Acetazolamide : First FDA-approved thiadiazole drug (1953).
  • Methazolamide : Enhanced blood-brain barrier penetration.

Modern Innovations (Post-2000)

  • Triazolo-thiadiazoles : Fused systems with antiviral properties.
  • Phenylpropanoic acid hybrids : Improved pharmacokinetics in GPR40 agonists.

Table 1.4.1: Comparative Analysis of Derivative Classes

Derivative Type Bioactivity Example Compound
Simple aryl-thiadiazoles Anticonvulsant (MES model) 2-Amino-5-phenyl derivatives
Propanoic acid hybrids GPR40 agonism, metabolic stability KL-2309443
Triazolo-fused systems Urease inhibition Triazolo[3,4-b]thiadiazoles

The compound this compound represents a strategic fusion of solubility-enhancing and target-specific motifs, aligning with contemporary drug design paradigms.

Properties

IUPAC Name

3-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZFPHZLSHKBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiadiazole Core

A common method begins with the reaction of hydrazine derivatives with carbon disulfide or related reagents to form thiosemicarbazides, which then undergo cyclization to yield the 1,3,4-thiadiazole ring.

  • For example, hydrazine hydrate reacts with appropriate acyl derivatives to form hydrazides.
  • These hydrazides are treated with carbon disulfide in alkaline ethanolic solution under reflux, promoting cyclization to the thiadiazole-2-thione intermediate.
  • Subsequent functionalization converts the thiol group to the desired carbamoyl substituent.

This process is supported by literature procedures where yields typically range from moderate to high (70-85%), and purity is confirmed by spectroscopic methods such as IR, NMR, and elemental analysis.

Introduction of the 4-Methylphenyl Carbamoyl Group

The 4-methylphenyl amino group is introduced via an acylation reaction:

  • The thiadiazole intermediate bearing a reactive amino or hydrazine moiety is reacted with 4-methylphenyl isocyanate or 4-methylphenyl chloroformate under controlled conditions.
  • This reaction forms the carbamoyl linkage (-NH-CO-) attaching the 4-methylphenyl group to the thiadiazole ring.
  • Reaction conditions typically involve anhydrous solvents like toluene or dimethylformamide (DMF) and mild heating or stirring at room temperature.

This step is crucial for imparting the desired lipophilicity and biological activity to the molecule.

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced either by:

  • Direct substitution at the 2-position of the thiadiazole ring if a suitable leaving group is present.
  • Or by ring substitution followed by hydrolysis of ester intermediates to yield the free acid.

One reported method involves reacting the thiadiazole carbamoyl intermediate with succinic anhydride in the presence of acetic acid under reflux, which facilitates ring opening and formation of the propanoic acid side chain.

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents such as diethyl ether, ethanol, or acetone.
  • Characterization includes thin-layer chromatography (TLC) monitoring during synthesis, IR spectroscopy for functional group confirmation, ^1H and ^13C NMR for structural elucidation, and elemental analysis for purity assessment.
  • Yields for the final compound are generally in the range of 60-80%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Step Reactants / Reagents Conditions Outcome / Notes
1. Formation of hydrazide intermediate Hydrazine hydrate + acyl derivative Reflux in ethanol, 3-5 h Hydrazide formation, monitored by TLC
2. Cyclization to thiadiazole ring Hydrazide + carbon disulfide + KOH Reflux in ethanolic KOH, 8-10 h Formation of thiadiazole-2-thione intermediate
3. Carbamoylation with 4-methylphenyl group Thiadiazole intermediate + 4-methylphenyl isocyanate Stirring in DMF/toluene, room temp or mild heat Formation of carbamoyl-substituted thiadiazole
4. Introduction of propanoic acid side chain Carbamoyl-thiadiazole + succinic anhydride + acetic acid Reflux at 100 °C, 5 h Formation of propanoic acid derivative
5. Purification Recrystallization from suitable solvents Room temp or mild heating Pure 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Research Findings and Optimization Notes

  • The choice of solvent and reaction temperature significantly affects the yield and purity of the thiadiazole intermediate.
  • Using anhydrous conditions during carbamoylation prevents side reactions and improves selectivity.
  • The propanoic acid side chain introduction via succinic anhydride is efficient but requires careful pH control during workup to precipitate the acid form.
  • Spectroscopic data confirm the presence of characteristic bands: IR carbonyl stretch (~1700 cm⁻¹), NH stretch (~3200-3400 cm⁻¹), and NMR signals consistent with aromatic and aliphatic protons.
  • Alternative synthetic routes may involve different substituted phenyl groups or ring substitutions to modulate biological activity, but the 4-methylphenyl derivative shows enhanced lipophilicity and pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Various derivatives of thiadiazoles have been synthesized and tested for their efficacy against different bacterial and fungal strains.

  • Bacterial Inhibition : Compounds containing the thiadiazole ring have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with specific substitutions on the thiadiazole ring exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ofloxacin and cefepime .
  • Fungal Activity : The compound also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving inhibition rates comparable to fluconazole .

Anticancer Potential

Recent studies have highlighted the potential of 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid as an anticancer agent. The compound has been screened against various cancer cell lines, showing promising results:

  • Colon Carcinoma : In vitro studies indicated that some synthesized thiadiazole derivatives exhibit cytotoxic effects on colon carcinoma cell lines (HCT-116), suggesting their potential as anticancer drugs .
  • Mechanism of Action : The proposed mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. This is attributed to the structural characteristics of the thiadiazole ring that allow interaction with cellular targets involved in cancer progression .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) inhibition:

  • COX Inhibition : Some derivatives have shown promise as selective COX-II inhibitors, which are crucial in managing inflammatory conditions. This suggests that further exploration could lead to the development of new anti-inflammatory medications based on this scaffold .

Applications in Material Science

Beyond biological applications, compounds like this compound can also find applications in material science:

  • Corrosion Inhibition : Research indicates that thiadiazole derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The compounds reduce metal dissolution rates and delay corrosion processes by forming protective films on metal surfaces .

Synthesis and Derivatization

The synthesis of derivatives from this compound is a key area of research:

  • Derivatization Techniques : Various methods have been employed to modify the thiadiazole scaffold to enhance its biological activity and selectivity. These include introducing different substituents at various positions on the thiadiazole ring .

Mechanism of Action

The mechanism of action for 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 4-methylphenyl group can be compared to analogs with substitutions altering electronic and steric properties:

Compound Name Substituent Molecular Weight (Da) Yield (%) Melting Point (°C) Key Properties/Effects
3-(5-{[(4-Chlorobiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (2b) 4-Chlorobiphenyl 410.0342 90 249–249.5 Increased lipophilicity; electron-withdrawing Cl may enhance receptor binding .
3-(5-{[(3′-Trifluoromethylbiphenyl-3-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (2f) 3′-Trifluoromethyl 438.0735 93 159–160 Strong electron-withdrawing CF3 group improves metabolic stability .
3-(5-{[(4-Methoxybiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (2d) 4-Methoxybiphenyl 406.0837 86 155–156 Methoxy group enhances solubility but may reduce membrane permeability .
Target Compound 4-Methylphenyl Not explicitly reported ~77–93* Not reported Balanced lipophilicity; methyl group offers moderate electron-donating effects .

*Yields for analogs synthesized via similar methods range from 76–93% .

Core Heterocycle Modifications

Replacing the 1,3,4-thiadiazole ring with a thiazole or other heterocycles significantly alters activity:

  • 3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid (13): Features a thiazole ring instead of thiadiazole, reducing ring strain and altering electronic properties. NMR data (δ 12.30 ppm for COOH) confirms structural integrity .
  • 3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid: Substitution at the thiadiazole 5-position with a propyl group increases lipophilicity (Mol. Wt. 243.28 Da) .

Functional Group Additions

  • 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid: Dual thiadiazole rings increase molecular complexity (Mol. Wt. 313.36 Da) .

Physicochemical Comparisons

  • Lipophilicity : Chloro and trifluoromethyl groups increase logP, whereas methoxy groups reduce it.
  • Solubility : Methoxy and carboxylic acid groups enhance aqueous solubility, critical for bioavailability.
  • Thermal Stability : Higher melting points (e.g., 249°C for 2b) correlate with crystalline packing efficiency influenced by halogen substituents .

Biological Activity

3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H13N3O3SC_{13}H_{13}N_3O_3S. It features a thiadiazole ring which is significant in its biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioactivity.

Antimicrobial Activity

  • Mechanism : Thiadiazole derivatives have shown promising antimicrobial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Case Studies :
    • A study demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the thiadiazole structure can enhance efficacy against resistant strains .
    • Another investigation highlighted the effectiveness of these compounds in inhibiting Acinetobacter baumannii, a major concern for drug resistance .

Anticancer Activity

  • In Vitro Studies :
    • Compounds similar to this compound have been evaluated for their anticancer properties using various cancer cell lines. For instance, derivatives showed significant cytotoxicity against Ehrlich Ascites Carcinoma cells .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the thiadiazole moiety is crucial for these activities.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition :
    • Recent studies indicate that thiadiazole derivatives can act as selective inhibitors of MAO-A and MAO-B enzymes, which are important targets in treating neurological disorders . For instance, compounds with similar structures displayed IC50 values indicating potent inhibition.
  • Table of MAO Inhibition Data :
CompoundIC50 (μM)Selectivity
Compound 6b0.060 ± 0.002MAO-A
Compound 6c0.241 ± 0.011MAO-A
Moclobemide0.100 ± 0.005Reference

This table illustrates the comparative potency of various compounds against MAO-A, highlighting the potential therapeutic applications of thiadiazole derivatives .

Q & A

Q. Key Conditions :

StepReagents/ConditionsYield (%)Reference
Thiadiazole brominationBr₂, CH₃COOH, reflux70–85%
Amide coupling4-Methylphenyl isocyanate, DMF, RT65–78%
Acidic workupHCl (conc.), reflux70–75%

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks based on substituents. For example:
    • Thiadiazole protons: δ 7.2–8.0 ppm (aromatic region).
    • Propanoic acid CH₂: δ 2.5–3.5 ppm (multiplet) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thiadiazole ring vibrations at ~650 cm⁻¹ .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. Example Data :

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
Derivative 9 7.82 (s, Thiazole-CH)168.5 (C=O)1685 (C=O)
Derivative 23 2.5–3.5 (propanoic CH₂)172.3 (COOH)650 (thiadiazole)

Advanced: How can researchers optimize reaction yields for derivatives with bulky substituents?

Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Temperature Control : Gradual heating (e.g., 80°C for 8–12 hours) minimizes side reactions in thiadiazole formation .

Case Study :
Derivative 12 achieved 85% yield via bromination under controlled reflux (60°C, 4 hours), compared to 70% at higher temperatures.

Advanced: How should discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Dynamic Effects : Check for tautomerism in thiadiazole rings, which can alter proton environments. For example, keto-enol tautomerism may shift carbonyl peaks .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolve ambiguous structures, as done for isoindolone derivatives .

Example :
In Derivative 7a , an unexpected δ 10.04 ppm (SH) was attributed to thiol tautomerism, confirmed via X-ray.

Advanced: What computational approaches are suitable for predicting biological activity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., mycobacterial enzymes for antimycobacterial studies) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data .

Case Study :
Derivatives of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid showed strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (docking score: −9.2 kcal/mol) .

Advanced: How can researchers design assays to evaluate antimycobacterial activity?

Answer:

  • Microplate Alamar Blue Assay (MABA) : Test against Mycobacterium tuberculosis H37Rv, with rifampicin as a control .
  • Cytotoxicity Screening : Use Vero cells to assess selectivity indices (SI = IC₅₀/ MIC) .

Q. Data Example :

CompoundMIC (µg/mL)IC₅₀ (µg/mL)SI
3c 1.632.520.3
5a 3.128.79.3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

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